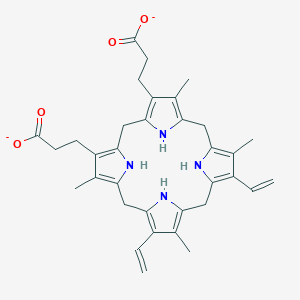

Protoporphyrinogen(2-)

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C34H38N4O4-2 |

|---|---|

Molekulargewicht |

566.7 g/mol |

IUPAC-Name |

3-[18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-5,10,15,20,21,22,23,24-octahydroporphyrin-2-yl]propanoate |

InChI |

InChI=1S/C34H40N4O4/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25/h7-8,35-38H,1-2,9-16H2,3-6H3,(H,39,40)(H,41,42)/p-2 |

InChI-Schlüssel |

UHSGPDMIQQYNAX-UHFFFAOYSA-L |

Kanonische SMILES |

CC1=C2CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C(N5)CC(=C1CCC(=O)[O-])N2)CCC(=O)[O-])C)C=C)C)C=C)C |

Herkunft des Produkts |

United States |

Enzymatic Transformations of Protoporphyrinogen Ix

Biosynthesis of Protoporphyrinogen (B1215707) IX

Coproporphyrinogen oxidase (CPOX), also known as coproporphyrinogen-III oxidase, is a homodimeric enzyme that catalyzes the sequential oxidative decarboxylation of the propionate (B1217596) side chains on rings A and B of coproporphyrinogen III to form protoporphyrinogen IX. pnas.orgwikipedia.orgresearchgate.net This process transforms the methyl-propionate (MP) substituent arrangement on the first two pyrrole (B145914) rings to a methyl-vinyl (MV) sequence. wikipedia.org In humans, CPOX is notable for catalyzing this complex oxidation without the need for metal ions or other cofactors, relying instead on molecular oxygen as the electron acceptor. pnas.orgwikipedia.orgwikipedia.org

The catalytic action of CPOX involves two successive steps of oxidative decarboxylation. pnas.orgwikipedia.org The enzyme exhibits strong stereoselectivity, specifically abstracting the pro-S hydrogen from the methylene (B1212753) group of the propionate side chain during the formation of the vinyl group. pnas.org The proposed mechanism suggests the participation of a substrate radical or a carbanion intermediate with significant radical character. pnas.orgrcsb.org

CPOX demonstrates high substrate specificity for coproporphyrinogen III. acs.org Studies utilizing synthetic substrate analogs have revealed that the enzyme's active site has stringent structural requirements for binding and catalysis. For instance, a propionate residue is necessary to correctly position the substrate within the active site. acs.org Modifications to the side chains on the C and D rings of the porphyrinogen (B1241876) macrocycle have been shown to significantly impact both substrate binding and the efficiency of the catalytic conversion. medscimonit.comnih.gov Research using tripropionate analogs indicated that replacing the propionate group at the 13-position with an ethyl group was more detrimental to both binding and catalysis than a similar substitution at the 17-position. medscimonit.com

The crystal structure of human CPOX has provided significant insights into its function. pnas.orgrcsb.org The binding of a citrate (B86180) molecule in the active site allowed for the identification of key amino acid residues involved in substrate recognition and catalysis. pnas.orgrcsb.org These residues include Ser-244, His-258, Asn-260, Arg-262, Asp-282, and Arg-332. pnas.orgrcsb.org

A proposed model of the active site delineates three distinct regions: Region X, which serves as a binding site for a propionate side chain, likely via an ionic interaction with a residue like lysine; Region Y, the catalytic site where oxidative decarboxylation occurs; and Region Z, a space that sterically accommodates a small alkyl group but not a larger propionate group. acs.org Within this framework, Arg-262 is believed to be crucial for recognizing and binding the substrate through an ionic interaction. pnas.org His-258, positioned by a hydrogen bond to Asp-282, likely functions as a catalytic diad, a common feature in enzyme active sites. pnas.org

| Residue | Proposed Function in CPOX Active Site | Source |

|---|---|---|

| Arg-262 | Mediates substrate recognition and binding via ionic interaction. | pnas.org |

| His-258 | Functions as part of a catalytic diad with Asp-282. | pnas.org |

| Asp-282 | Positions His-258 for its role in catalysis. | pnas.org |

| Ser-244 | Contributes to substrate recognition and decarboxylation. | pnas.orgrcsb.org |

| Asn-260 | Contributes to substrate recognition and decarboxylation. | pnas.orgrcsb.org |

| Arg-332 | Contributes to substrate recognition and decarboxylation. | pnas.orgrcsb.org |

Oxidation of Protoporphyrinogen IX to Protoporphyrin IX

Following its synthesis, protoporphyrinogen IX is oxidized to protoporphyrin IX. wikipedia.orgwikipedia.org This reaction is the seventh and penultimate step in the biosynthesis of heme and the final common step in the pathways leading to both heme and chlorophyll (B73375). researchgate.netnih.govwikipedia.orgplos.org The conversion is catalyzed by the enzyme protoporphyrinogen oxidase (PPOX). researchgate.netnih.govfrontierspecialtychemicals.combasys2.ca

Protoporphyrinogen oxidase (PPOX) is a flavoprotein that contains a Flavin Adenine (B156593) Dinucleotide (FAD) cofactor. wikipedia.orgembopress.org In humans and other animals, it is associated with the outer surface of the inner mitochondrial membrane. wikipedia.orgnih.gov The enzyme's function is critical, as genetic defects in the PPOX gene reduce its activity and lead to the inherited metabolic disorder variegate porphyria. nih.govwikipedia.orgmedlineplus.govuniprot.org

The reaction catalyzed by PPOX is a six-electron oxidation that removes six hydrogen atoms from the methylene bridges of the protoporphyrinogen IX macrocycle, creating the fully conjugated, aromatic porphyrin ring system of protoporphyrin IX. researchgate.netwikipedia.orgplos.org Molecular oxygen serves as the ultimate electron acceptor in this reaction and is reduced to hydrogen peroxide. researchgate.netplos.orgnih.gov

Reaction Scheme: Protoporphyrinogen IX + O₂ → Protoporphyrin IX + H₂O₂ researchgate.netnih.gov

The electron transfer mechanism is complex and involves the FAD cofactor as an intermediary. nih.govyoutube.com The process is understood to occur through three sequential oxidation steps, likely involving hydride (H⁻) transfers from the substrate to FAD. nih.gov In each step, a hydride is removed from a methylene bridge, and the reduced FAD (FADH₂) is then re-oxidized by molecular oxygen, which generates hydrogen peroxide. youtube.com This cycle repeats until all three susceptible methylene bridges have been converted to methene bridges, resulting in the stable, colored protoporphyrin IX molecule. nih.govyoutube.com

| Component | Role in the Reaction | Source |

|---|---|---|

| Protoporphyrinogen IX | Substrate; electron donor. | plos.org |

| Protoporphyrin IX | Product; fully conjugated aromatic macrocycle. | plos.org |

| FAD | Cofactor; initial electron acceptor from the substrate. | nih.govyoutube.com |

| Molecular Oxygen (O₂) | Ultimate electron acceptor; re-oxidizes FADH₂. | researchgate.netplos.orgyoutube.com |

| Hydrogen Peroxide (H₂O₂) | Byproduct of oxygen reduction. | nih.govyoutube.com |

| Total Electrons Transferred | Six | wikipedia.orgplos.org |

Role of Coproporphyrinogen Oxidase (CPOX)

Catalytic Mechanism and Substrate Specificity

1

Protoporphyrinogen IX oxidase (PPOX), also known as protox, is a key enzyme in the biosynthesis of both heme and chlorophyll. nih.govnih.govplos.org It catalyzes the six-electron oxidation of protoporphyrinogen IX to produce protoporphyrin IX. plos.orgnih.gov This reaction is the final common step in these two vital metabolic pathways. nih.govnih.gov

2 Cofactor Requirements

Protoporphyrinogen IX oxidase is a flavoprotein, utilizing flavin adenine dinucleotide (FAD) as a non-covalently bound cofactor essential for its enzymatic activity. nih.govresearchgate.netplos.org The FAD cofactor is reduced by electrons from the protoporphyrinogen IX substrate and then reoxidized by molecular oxygen, which acts as the terminal electron acceptor, being reduced to hydrogen peroxide in the process. nih.govresearchgate.net The binding of FAD is crucial, and studies on human PPOX have established a binding stoichiometry of one FAD molecule per enzyme molecule. acs.org The FAD-binding domain is a conserved feature of PPOX enzymes. nih.govplos.orgembopress.org

3 Subcellular Localization of PPOX Isoforms

In plants, PPOX exists in different isoforms with distinct subcellular localizations, primarily within plastids and mitochondria. nih.govnih.govpnas.org This compartmentalization suggests specialized roles for each isoform in managing the biosynthesis of tetrapyrroles. pnas.org

Within the chloroplasts of plants like Arabidopsis, the two PPOX isoforms have distinct membrane associations. nih.govresearchgate.net PPO1 is predominantly found in the thylakoid membranes. dntb.gov.uanih.govresearchgate.net In contrast, PPO2 is localized to the chloroplast envelope. dntb.gov.uanih.govresearchgate.net This spatial separation within the plastid suggests that they may contribute to discrete pools of protoporphyrin IX for different metabolic needs. dntb.gov.uanih.govresearchgate.net Some studies have also reported PPOX activity associated with the chloroplast stroma. nih.govpnas.org In the Amaranthaceae family, PPO2 has been found to be dually targeted to both the thylakoid and envelope membranes. nih.gov

In addition to plastids, PPOX activity has been detected in plant mitochondria. nih.govnih.govoup.com Early research on tobacco identified one PPOX isoform targeted to mitochondria. pnas.org However, more recent and detailed studies in Arabidopsis have ruled out a mitochondrial localization for PPO2, indicating it is exclusively found in the chloroplast envelope. dntb.gov.uanih.govresearchgate.net In mammals, PPOX is known to be associated with the inner mitochondrial membrane. nih.govwikipedia.orgportlandpress.com The enzyme is a nucleus-encoded flavoprotein that is strongly associated with the outer surface of the inner mitochondrial membrane. portlandpress.com

4 Structural and Domain Analysis of PPOX

PPOX is a membrane-associated flavoenzyme that, in its native state, is highly resistant to proteolytic digestion, suggesting a very compact structure. nih.govnih.gov The enzyme is typically composed of three main domains: an FAD-binding domain, a substrate-binding domain, and a membrane-binding domain. plos.orgembopress.org

Studies involving proteolytic digestion with enzymes like trypsin and endoproteinase Glu-C have been instrumental in mapping the domains of PPOX. nih.govnih.gov Despite having numerous potential cleavage sites for these proteases, native yeast PPOX is cleaved at only a single accessible site under non-denaturing conditions. nih.govnih.gov This limited proteolysis generates two main peptides with molecular masses of approximately 30-35 kDa and 25-30 kDa. nih.govnih.gov

N-terminal sequencing of these fragments has revealed that the cleavage sites are located in a connecting loop between the N-terminal domain and the C-terminal domain. nih.gov The N-terminal domain contains the FAD-binding fold, while the C-terminal domain is believed to be involved in binding the substrate and the isoalloxazine moiety of the FAD cofactor. nih.govnih.gov Even after cleavage, the two peptide domains remain strongly associated and the enzyme retains its full activity. nih.gov However, the separated peptides show increased susceptibility to thermal denaturation compared to the intact native protein. nih.gov

Structural and Domain Analysis of PPOX

Identification of Active Site Regions

The enzymatic transformation of protoporphyrinogen IX is catalyzed by protoporphyrinogen oxidase (PPO), an enzyme critical in the biosynthesis of both heme and chlorophyll. researchgate.net The identification of its active site regions has been a significant area of research, accelerated by the enzyme's role as a target for herbicides and its implication in human diseases like variegate porphyria. nih.gov Structural and functional studies, primarily through X-ray crystallography and site-directed mutagenesis, have elucidated the key components of the PPO active site.

The PPO enzyme is typically a homodimer, with each monomer consisting of three distinct domains: a flavin adenine dinucleotide (FAD)-binding domain, a substrate-binding domain, and a membrane-binding domain. researchgate.net The active site is a narrow cavity located at the interface of the FAD-binding and substrate-binding domains, positioned directly above the bound FAD cofactor. researchgate.netnih.gov This structural arrangement is crucial for the six-electron oxidation of protoporphyrinogen IX to protoporphyrin IX. nih.gov

Detailed analysis of the crystal structure of mitochondrial PPO from Nicotiana tabacum (tobacco) has provided significant insights into substrate interaction. nih.govnih.gov The active site cavity is shaped to tightly bind the protoporphyrinogen IX substrate. nih.gov This binding is facilitated by specific interactions between the substrate and key amino acid residues.

Key research findings have identified several critical residues within the active site of PPO across different species. In tobacco PPO, these include:

An ionic interaction between one of the propionate side chains of the substrate and a highly conserved arginine residue (Arg98). nih.govplos.org

Aromatic stacking of the A ring of the protoporphyrinogen IX macrocycle with a phenylalanine residue (Phe392). nih.govportlandpress.com

The sandwiching of the B ring of the substrate between two leucine (B10760876) residues (Leu356 and Leu372). nih.gov

These interactions orient the substrate in a specific conformation that is sterically hindered from rotating during the catalytic process. uga.edu The C20 methylene bridge of the substrate is positioned towards the reactive N5 atom of the FAD cofactor, suggesting this is the site of hydride abstraction. nih.gov

In human PPO, a conserved arginine residue (Arg59) plays a crucial role in maintaining the architecture of the active site. researchgate.netnih.gov Mutations of this residue, particularly the Arg59 to tryptophan substitution, are a common cause of variegate porphyria, likely by disrupting the active site structure and interfering with FAD and substrate binding. nih.govportlandpress.com

The table below summarizes key amino acid residues identified in the active site of PPO and their proposed functions based on structural and mutational studies.

| Enzyme Source | Residue | Proposed Function in Active Site | Reference |

| Nicotiana tabacum (Tobacco) PPO2 | Arg98 | Forms ionic interaction with the propionate side chain of the substrate. | nih.govplos.org |

| Nicotiana tabacum (Tobacco) PPO2 | Leu356 | Contributes to the hydrophobic pocket that binds ring B of the substrate. | nih.gov |

| Nicotiana tabacum (Tobacco) PPO2 | Leu372 | Works in concert with Leu356 to sandwich ring B of the substrate. | nih.gov |

| Nicotiana tabacum (Tobacco) PPO2 | Phe392 | Engages in aromatic stacking with ring A of the substrate, stabilizing it for electron transfer. | nih.govportlandpress.com |

| Homo sapiens (Human) PPO | Arg59 | Maintains the structural integrity of the active site; mutation leads to variegate porphyria. | researchgate.netnih.gov |

| Homo sapiens (Human) PPO | Asp349 | Believed to form a salt bridge with Arg59, crucial for active site stability. | portlandpress.com |

Further research using computational modeling and site-directed mutagenesis has continued to refine our understanding of the PPO active site. For instance, studies on tobacco PPO variants have confirmed the importance of these residues for both substrate binding and catalytic efficiency. portlandpress.com The investigation of the active site has not only clarified the enzyme's mechanism but also provides a structural basis for designing specific and potent inhibitors. plos.org

Genetic and Molecular Regulation of Protoporphyrinogen Ix Metabolism

Genes Encoding Biosynthetic Enzymes

The synthesis of protoporphyrin IX from protoporphyrinogen (B1215707) IX is a critical step catalyzed by the enzyme protoporphyrinogen oxidase (PPOX). The genetic basis for this enzyme and its evolutionary variants are central to the regulation of this pathway.

The human gene encoding protoporphyrinogen oxidase is known as PPOX. Extensive research has elucidated its genetic architecture and chromosomal location.

The PPOX gene is a single-copy gene located on the long (q) arm of chromosome 1, specifically in the region 1q22-q23. genenames.orgwikipedia.org Structural analysis has revealed that the gene spans approximately 8 kilobases (kb) and is composed of 13 exons. genenames.org The promoter region of the PPOX gene contains several characteristic sequence motifs, including multiple Sp1 elements and CCAAT boxes, which are indicative of its regulatory complexity. genenames.org

Mutational studies of the PPOX gene have been instrumental in understanding its function and its role in disease. Over 130 mutations in the PPOX gene have been identified as the cause of variegate porphyria (VP), an autosomal dominant disorder of heme metabolism. medlineplus.govmedlineplus.gov These mutations lead to a reduction in the activity of the PPOX enzyme, causing an accumulation of protoporphyrinogen IX and other porphyrin precursors. medlineplus.govmedlineplus.govnih.gov A notable example is the Arg59Trp (R59W) mutation, which is particularly prevalent in South African families with VP, accounting for about 95% of cases. medlineplus.gov Functional studies have demonstrated that many of these mutations result in enzymes with no detectable activity. researchgate.net

| Gene Detail | Description | Source |

| Gene Name | PPOX (protoporphyrinogen oxidase) | wikipedia.orggenecards.org |

| Chromosomal Location | 1q22-q23 | genenames.orgwikipedia.org |

| Gene Structure | Approximately 8 kb, 13 exons | genenames.org |

| Associated Disorder | Variegate Porphyria (VP) | medlineplus.govgenecards.org |

| Common Mutation | Arg59Trp (R59W) in South African populations | medlineplus.gov |

The oxidation of protoporphyrinogen IX is not catalyzed by a single, universally conserved enzyme. Evolutionary analysis has identified three distinct, nonhomologous isofunctional enzymes, or isoforms, that perform this reaction: HemG, HemJ, and HemY. nih.govplos.org These isoforms exhibit a mosaic distribution across the domains of life, suggesting a complex evolutionary history.

HemY: This isoform is considered the ancestral type of PPOX. nih.gov It is ubiquitous in prokaryotes and is the sole protoporphyrinogen oxidase found in eukaryotes, including humans. nih.govplos.org HemY is an oxygen-dependent, membrane-bound enzyme that utilizes flavin adenine (B156593) dinucleotide (FAD) as a cofactor. nih.govplos.org

HemG: The distribution of HemG is largely restricted to γ-Proteobacteria. nih.govplos.org Unlike HemY, HemG is an oxygen-independent enzyme that uses non-covalently bound flavin mononucleotide (FMN) as a cofactor. plos.org It can function during both aerobic and anaerobic respiration. uga.edu

HemJ: This isoform is believed to have originated within α-Proteobacteria and subsequently transferred to other proteobacteria and cyanobacteria. nih.gov HemJ is also a membrane-bound enzyme but does not appear to require oxygen or common cofactors like FAD or FMN for its activity, suggesting a unique catalytic mechanism. plos.orgnih.gov

The existence of these three distinct classes of enzymes to catalyze the same essential step in tetrapyrrole biosynthesis highlights the diverse evolutionary strategies that have emerged to fulfill this critical metabolic function. nih.govnih.gov

| Isoform | Primary Distribution | Characteristics | Source |

| HemY | Eukaryotes, ubiquitous in prokaryotes | Ancestral type, oxygen-dependent, FAD cofactor | nih.govplos.org |

| HemG | γ-Proteobacteria | Oxygen-independent, FMN cofactor | nih.govplos.org |

| HemJ | α-Proteobacteria, other proteobacteria, cyanobacteria | Oxygen-independent, no known FAD/FMN cofactor | nih.govplos.orgnih.gov |

PPOX Gene Studies and Chromosomal Location

Transcriptional and Post-Translational Regulatory Mechanisms

The flow of metabolites through the protoporphyrinogen IX pathway is tightly controlled by regulatory mechanisms that operate at both the transcriptional and post-translational levels. These controls ensure that the synthesis of heme and other tetrapyrroles matches cellular demand while preventing the toxic accumulation of intermediates.

At the transcriptional level, the expression of genes encoding pathway enzymes is finely tuned. For instance, in mammals, the rate-limiting enzyme of heme synthesis, 5-aminolevulinate synthase (ALAS), has two isoforms. The ubiquitous form, ALAS1, can be transcriptionally upregulated by various drugs and chemicals via nuclear receptors. nih.gov In contrast, the erythroid-specific form, ALAS2, is regulated by erythroid-specific transcription factors like GATA1. nih.gov In plants, the expression of many tetrapyrrole biosynthesis genes, including those involved in protoporphyrinogen IX metabolism, is responsive to light and developmental cues, often involving complex signaling pathways from the plastid to the nucleus. frontiersin.orgnih.gov

Post-translational regulation provides a more immediate level of control. This is often centered around key metabolic checkpoints. One such critical checkpoint is the branch point where protoporphyrin IX is channeled into either the heme or chlorophyll (B73375) synthesis pathways. oup.comresearchgate.net The activity of enzymes at this juncture, such as ferrochelatase (for heme) and magnesium chelatase (for chlorophyll), is modulated to control the metabolic flux. oup.comfrontiersin.org Regulation can occur through the control of protein stability, allosteric regulation of enzymatic activity, and the spatial organization of enzymes into multi-enzyme complexes, sometimes referred to as metabolons. oup.comfrontiersin.orgmdpi.com For example, heme itself can act as a feedback inhibitor, repressing the import of ALAS1 into the mitochondria, thereby downregulating its own synthesis. nih.gov

Genetic Modulators of Pathway Flux

The rate of protoporphyrinogen IX metabolism is influenced by various genetic modulators that can enhance or impede the flow of substrates through the pathway.

As previously mentioned, mutations in the PPOX gene are a primary example of genetic modulation. medlineplus.govmedlineplus.gov These mutations directly reduce the catalytic efficiency of the enzyme, creating a bottleneck in the pathway and leading to the accumulation of protoporphyrinogen IX. nih.gov

Beyond the primary enzymes, other proteins can act as modulators. For example, recent studies suggest that the interaction between frataxin and ferrochelatase with protoporphyrin IX may serve as a post-translational regulatory mechanism that facilitates heme biosynthesis. mdpi.com Proteins involved in substrate transport are also key modulators. TMEM14C has been identified as a protein essential for transporting protoporphyrinogen IX into the mitochondria in erythroid cells, directly impacting the substrate availability for PPOX. nih.gov Similarly, the progesterone (B1679170) receptor membrane component 1 (PGRMC1) has been implicated as a regulator of heme metabolism through its interaction with ferrochelatase. nih.govmdpi.com

Physiological and Biochemical Roles

Contribution to Heme Homeostasis and Hemoprotein Formation

Protoporphyrinogen (B1215707) IX is a critical intermediate in the biosynthesis of heme, a fundamental process for most living organisms. frontierspecialtychemicals.comnih.gov The conversion of protoporphyrinogen IX to protoporphyrin IX is the penultimate step in this pathway and is catalyzed by the enzyme protoporphyrinogen oxidase (PPOX). nih.govwikipedia.org This reaction involves a six-electron oxidation, transforming the colorless protoporphyrinogen IX into the colored protoporphyrin IX. embopress.orgnih.gov

Heme homeostasis is tightly regulated, and the activity of PPOX is a key component of this control. nih.gov The product of the PPOX reaction, protoporphyrin IX, serves as the direct substrate for ferrochelatase, the final enzyme in the heme synthesis pathway. nih.govnih.gov Ferrochelatase inserts a ferrous iron ion into the protoporphyrin IX macrocycle to form heme. frontiersin.orgwikipedia.org This final step occurs within the mitochondrial matrix. frontiersin.orgebi.ac.uk

The close coordination between PPOX and ferrochelatase is crucial for maintaining appropriate levels of heme and its precursors. nih.gov It is believed that PPOX, located on the inner mitochondrial membrane, channels its product, protoporphyrin IX, directly to ferrochelatase. nih.govnih.gov This substrate channeling mechanism prevents the accumulation of photoreactive heme intermediates and ensures the efficient production of heme. oncotarget.com Hemoproteins, which incorporate heme as a prosthetic group, are vital for a wide range of biological functions, including oxygen transport (hemoglobin), oxygen storage (myoglobin), and electron transport (cytochromes). frontierspecialtychemicals.comtaylorandfrancis.com The synthesis of these essential proteins is therefore directly dependent on the metabolic flux through the heme biosynthetic pathway, including the step catalyzed by PPOX. taylorandfrancis.comnih.gov

Table 1: Key Enzymes in the Final Steps of Heme Biosynthesis

| Enzyme | Abbreviation | Substrate | Product | Cellular Location |

|---|---|---|---|---|

| Coproporphyrinogen Oxidase | CPOX | Coproporphyrinogen III | Protoporphyrinogen IX | Mitochondrial Intermembrane Space frontiersin.org |

| Protoporphyrinogen Oxidase | PPOX | Protoporphyrinogen IX | Protoporphyrin IX | Inner Mitochondrial Membrane wikipedia.orgfrontiersin.org |

| Ferrochelatase | FECH | Protoporphyrin IX, Fe2+ | Heme | Inner Mitochondrial Membrane frontiersin.orgebi.ac.uk |

Role in Chlorophyll (B73375) Biogenesis in Photosynthetic Organisms

In photosynthetic organisms such as plants and algae, protoporphyrinogen IX serves as a crucial branch point intermediate, leading to the synthesis of both heme and chlorophylls. frontierspecialtychemicals.comwikipedia.org The enzyme protoporphyrinogen oxidase (PPOX) catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, which is the last common step in the biosynthesis of both of these essential tetrapyrroles. embopress.orgnih.govnih.gov

Following the formation of protoporphyrin IX, the pathway diverges. For chlorophyll synthesis, the next committed step is the insertion of a magnesium ion into the protoporphyrin IX ring. wikipedia.orgresearchgate.net This reaction is catalyzed by the enzyme magnesium chelatase, forming Mg-protoporphyrin IX. wikipedia.orgnih.gov Magnesium chelatase is a complex enzyme composed of multiple subunits. ebi.ac.uknih.gov

The activity of PPOX and the subsequent channeling of protoporphyrin IX to either the heme or chlorophyll branch must be tightly regulated to meet the cell's metabolic needs. nih.gov In plants, the inhibition of PPOX leads to the accumulation of its substrate, protoporphyrinogen IX, which can then be non-enzymatically oxidized to protoporphyrin IX in the cytoplasm. bioone.org This accumulation of protoporphyrin IX, a potent photosensitizer, can cause significant oxidative damage and cell death, highlighting the critical role of PPOX in controlling the flow of intermediates in tetrapyrrole biosynthesis. bioone.orgembopress.org

Table 2: Divergence of Tetrapyrrole Biosynthesis from Protoporphyrin IX

| Pathway | Key Enzyme | Substrate(s) | Product |

|---|---|---|---|

| Heme Biosynthesis | Ferrochelatase | Protoporphyrin IX, Fe2+ | Heme wikipedia.org |

| Chlorophyll Biosynthesis | Magnesium Chelatase | Protoporphyrin IX, Mg2+, ATP | Mg-protoporphyrin IX, ADP, Phosphate wikipedia.org |

Differential Functions of PPOX Isoforms within Cellular Compartments

In many organisms, including plants, multiple isoforms of protoporphyrinogen oxidase (PPOX) exist, and these isoforms are localized to different cellular compartments, suggesting specialized roles. oup.compnas.org

In plants, two main isoforms of PPOX have been identified, often referred to as PPO1 and PPO2. oup.comnih.gov These isoforms are encoded by separate genes and exhibit distinct subcellular localizations. oup.comoup.com PPO1 is typically targeted to the plastids (chloroplasts), where it is associated with the thylakoid membranes. oup.comnih.gov In contrast, PPO2 in many dicotyledonous plants lacks a standard cleavable transit peptide and is found in the chloroplast envelope. oup.comoup.com In some plant species, a mitochondrial isoform of PPOX is also present, dedicated to heme synthesis within that organelle. pnas.org

The differential localization of PPOX isoforms within the chloroplast suggests a spatial separation of protoporphyrin IX pools. nih.gov The PPO1 isoform on the thylakoid membrane is thought to be primarily involved in providing protoporphyrin IX for chlorophyll biosynthesis, as subsequent enzymes in this pathway are also located on thylakoid membranes. nih.govoup.com The PPO2 isoform in the chloroplast envelope may be involved in a separate pool of tetrapyrrole synthesis, potentially for heme production within the plastid or for export to other cellular compartments. oup.comnih.gov Studies in Arabidopsis have shown that while the two plastidial PPO isoforms are functionally equivalent to some extent, they are not fully redundant, and their distinct localizations are crucial for proper plant development. oup.comnih.govresearchgate.net

In humans, PPOX is encoded by a single gene and the resulting protein is targeted to the mitochondria. wikipedia.orggenecards.org It is synthesized in the cytosol and then imported into the mitochondria, where it associates with the inner mitochondrial membrane, with its active site facing the intermembrane space. frontiersin.orgnih.govwikilectures.eu This localization facilitates the transfer of its product, protoporphyrin IX, to ferrochelatase for the final step of heme synthesis. embopress.orgnih.gov

Table 3: Localization of PPOX Isoforms in Plants (e.g., Arabidopsis)

| Isoform | Primary Cellular Compartment | Specific Localization | Putative Primary Function |

|---|---|---|---|

| PPO1 | Plastid (Chloroplast) | Thylakoid Membrane oup.comnih.gov | Chlorophyll Biosynthesis nih.govoup.com |

| PPO2 | Plastid (Chloroplast) | Chloroplast Envelope oup.comnih.gov | Heme Biosynthesis/Separate Tetrapyrrole Pool oup.comnih.gov |

| Mitochondrial PPOX | Mitochondrion | Inner Mitochondrial Membrane pnas.org | Heme Biosynthesis pnas.org |

Mechanisms of Pathway Dysregulation and Associated Biological Consequences

Protoporphyrinogen (B1215707) Oxidase Deficiency

A deficiency in the PPOX enzyme is the underlying cause of Variegate Porphyria, a genetic disorder characterized by a complex clinical presentation. porphyriafoundation.orgmedscape.com This deficiency disrupts the normal conversion of Protoporphyrinogen IX to Protoporphyrin IX in the heme synthesis pathway. wikipedia.orgmedlineplus.gov

Genetic Mutations and Resultant Enzyme Activity Reduction (e.g., in Variegate Porphyria)

Variegate Porphyria (VP) is an autosomal dominant inherited disorder resulting from mutations in the PPOX gene. metabolicsupportuk.orgnih.gov These mutations lead to a partial deficiency of the PPOX enzyme, with affected individuals typically having about 50% of normal enzyme activity. medscape.comamericanscientist.org Over 130 different mutations in the PPOX gene have been identified in individuals with VP. medlineplus.gov These mutations are varied and include missense, frameshift, splice site, and nonsense mutations distributed throughout the gene. nih.govnih.gov

A notable example is the R59W mutation, a single amino acid substitution of tryptophan for arginine at position 59, which is particularly prevalent in South African populations due to a founder effect. medlineplus.govuct.ac.za This specific mutation is found in about 95 percent of South African families with VP. medlineplus.gov Functional studies of various missense mutations have shown that they can substantially impair or completely abolish PPOX activity. nih.gov The severity of the enzyme deficiency can influence the clinical presentation, with rare homozygous cases, where mutations are present on both alleles of the PPOX gene, leading to severe PPOX deficiency and more pronounced symptoms from early childhood. oup.com

Table 1: Examples of PPOX Gene Mutations in Variegate Porphyria

| Mutation | Type | Consequence | Reference |

| R59W | Missense | Substitution of Tryptophan for Arginine at position 59. Common founder mutation in South Africa. | medlineplus.govuct.ac.za |

| G232R | Missense | Substitution of Arginine for Glycine (B1666218) at position 232. | nih.govoup.com |

| 537delAT | Frameshift | Deletion of Adenine (B156593) and Thymine at position 537. | uct.ac.za |

| c.1072G>A | Missense | Substitution of Arginine for Glycine at position 358 (p.G358R). | nih.gov |

| IVS7-9T→G | Splicing | Alters splice-acceptor site of exon 8. | nih.gov |

Accumulation of Porphyrin Precursors and Metabolites

The reduced activity of PPOX directly causes the accumulation of its substrate, Protoporphyrinogen IX, in the liver. news-medical.net This buildup leads to increased excretion of Protoporphyrinogen IX in bile, where it can be non-enzymatically oxidized to Protoporphyrin IX. nih.gov Consequently, both Protoporphyrinogen IX and Protoporphyrin IX accumulate. nih.gov Furthermore, the disruption of the heme pathway can lead to the accumulation of earlier porphyrin precursors, such as delta-aminolevulinic acid (ALA) and porphobilinogen (B132115) (PBG), particularly during acute neurovisceral attacks. porphyriafoundation.orgnews-medical.net This accumulation of various porphyrins and their precursors is the biochemical hallmark of VP. nih.govnih.gov

Biochemical Basis of Accumulated Metabolite Effects (e.g., Protoporphyrin IX-mediated Reactive Oxygen Species Generation)

The clinical symptoms of Variegate Porphyria are a direct result of the toxic effects of the accumulated metabolites. The neurovisceral symptoms, such as abdominal pain, nausea, and psychiatric manifestations, are primarily attributed to the neurotoxic effects of elevated ALA and PBG levels. porphyriafoundation.org

The cutaneous symptoms, particularly photosensitivity, are caused by the accumulation of Protoporphyrin IX. nih.govresearchgate.net Protoporphyrin IX is a potent photosensitizer; when exposed to light, it absorbs energy and transfers it to molecular oxygen. cellmolbiol.orgcsic.es This process generates highly reactive oxygen species (ROS), such as singlet oxygen, which cause oxidative damage to cellular components like lipids and proteins. cellmolbiol.orgnih.gov This photodamage to skin cells leads to the characteristic blistering, fragility, and lesions on sun-exposed areas. americanscientist.orgnews-medical.net The generation of ROS by Protoporphyrin IX is a key mechanism underlying the phototoxic reactions seen in porphyrias. rsc.orgmedchemexpress.com

Impact of Exogenous Inhibitors on Protoporphyrinogen IX Pathway

The PPOX enzyme is a key target for certain external chemical compounds, most notably a class of agricultural herbicides. These exogenous inhibitors disrupt the heme and chlorophyll (B73375) biosynthesis pathways in plants, leading to rapid cell death.

Herbicide Mechanisms of Action Targeting PPOX

PPOX-inhibiting herbicides, also known as cell membrane disruptors, are widely used for weed control. pioneer.com They act by inhibiting the PPOX enzyme, which blocks the conversion of Protoporphyrinogen IX to Protoporphyrin IX. wikipedia.orgpatsnap.com This inhibition leads to a massive accumulation of the substrate, Protoporphyrinogen IX, within the plant cell. scielo.br

This excess Protoporphyrinogen IX leaks from its normal location in the plastid into the cytoplasm, where, in the presence of light and oxygen, it is rapidly oxidized to Protoporphyrin IX. scielo.brresearchgate.net This misplaced and abundant Protoporphyrin IX acts as a powerful photosensitizer. wikipedia.org Upon exposure to light, it generates a large amount of ROS, which causes lipid peroxidation and the rapid destruction of cell membranes. pioneer.comucanr.edu This loss of membrane integrity leads to cell leakage, desiccation, and ultimately, the death of the weed. americanscientist.orgucanr.edu

Molecular Interactions of Inhibitors with PPOX Active Site

The active site of protoporphyrinogen oxidase (PPOX) is a well-defined, narrow cavity situated at the interface between the FAD-binding and substrate-binding domains. embopress.orgnih.govchimia.ch This pocket is predominantly hydrophobic, an environment conducive to the binding of its lipophilic substrate, protoporphyrinogen IX, and a variety of competitive inhibitors. chimia.chnih.gov Structural studies, primarily through X-ray crystallography of PPOX from various organisms, have elucidated the intricate molecular interactions that govern the binding of these inhibitors, revealing a common strategy of mimicking portions of the natural substrate. nih.govchimia.chnih.gov

Crystal structures of PPOX from tobacco (Nicotiana tabacum), the bacterium Myxococcus xanthus, and humans have been resolved in complex with different inhibitors, providing detailed snapshots of these interactions. embopress.orgnih.govrcsb.org These studies have identified several highly conserved amino acid residues that are critical for inhibitor binding. chimia.ch

One of the most crucial residues is a conserved arginine (Arg98 in tobacco PPOX, Arg95 in M. xanthus PPOX, and Arg97 in human PPOX). chimia.chnih.gov This residue is proposed to form an ionic interaction with the propionate (B1217596) side chain of the substrate's C ring. nih.gov Many inhibitors are designed to interact with this key arginine. For instance, the carboxylate group of a phenyl-pyrazol inhibitor mimics the propionate group of the substrate to interact with this arginine. chimia.ch

Another highly conserved residue is a glycine (Gly175 in tobacco, Gly167 in M. xanthus, Gly169 in human PPOX), whose carbonyl oxygen juts from the floor of the active site. chimia.ch This feature plays a role in interacting with the tetrapyrrole macrocycle of the substrate. chimia.chplos.org

The binding of the diphenyl ether herbicide acifluorfen (B165780), a well-studied PPOX inhibitor, demonstrates the complexity of these interactions. In M. xanthus PPOX, acifluorfen does not maintain the planarity of the substrate but is accommodated by the shape of the binding pocket. nih.gov It is held in place through electrostatic and aromatic interactions, with its trifluoromethyl group positioned between the FAD isoalloxazine ring and an alanine (B10760859) residue (Ala-170). nih.gov The binding also involves two side-chain interactions with Arg-95 and Phe-329, and a water-mediated interaction. nih.gov Interestingly, the binding mode of acifluorfen can differ between species; in M. xanthus and human PPOX, it mimics rings A and B of the substrate, whereas in Bacillus subtilis PPOX, it mimics rings C and D. chimia.ch

The crystal structure of tobacco mitochondrial PPOX in complex with a phenyl-pyrazol inhibitor (INH) revealed that the inhibitor binds near the FAD cofactor in an extended conformation. embopress.org The binding is stabilized by interactions with several aromatic and aliphatic amino acids, including Arg98, Leu356, Leu372, and Phe392. embopress.orgresearchgate.net

The flexibility of some inhibitors allows for multiple binding conformations within the active site. For example, 4-chloro-2-pentenamides have flexible side chains that can adopt several different poses, primarily engaging in hydrophobic interactions with surrounding residues. scielo.br This contrasts with more rigid, multi-cyclic inhibitors that have a more limited number of binding modes stabilized by interactions with highly conserved residues like Arg98 and Phe353. scielo.br

The detailed understanding of these molecular interactions is crucial for the rational design of new, more effective, and species-specific PPOX inhibitors and for understanding the molecular basis of herbicide resistance and human diseases like variegate porphyria, which can be caused by mutations in these key residues. nih.govnih.govnih.gov

Table 1: Key Amino Acid Residues in the PPOX Active Site Involved in Inhibitor Binding

| Residue (tobacco PPOX) | Residue (M. xanthus PPOX) | Residue (human PPOX) | Role in Binding | Interacting Inhibitor(s) | Source(s) |

|---|---|---|---|---|---|

| Arg98 | Arg95 | Arg97 | Ionic interaction with inhibitor's carboxylate group, mimicking substrate's propionate side chain. | Phenyl-pyrazol inhibitor, Acifluorfen | embopress.orgchimia.chnih.gov |

| Gly175 | Gly167 | Gly169 | Carbonyl oxygen interacts with the inhibitor structure, mimicking interaction with the substrate macrocycle. | General substrate mimicry | chimia.chplos.org |

| Phe392 | - | - | Stabilizes inhibitor binding. | Phenyl-pyrazol inhibitor | researchgate.net |

| Leu356 | - | Phe331 | Hydrophobic interactions with the inhibitor. | Phenyl-pyrazol inhibitor, Acifluorfen | plos.orgresearchgate.netscielo.br |

| Leu372 | - | - | Positions the inhibitor in the active site. | Phenyl-pyrazol inhibitor | researchgate.net |

| - | Ala170 | - | Sandwiches the trifluoromethyl group of the inhibitor against the FAD ring. | Acifluorfen | nih.gov |

| - | Phe329 | - | Side-chain interaction with the inhibitor. | Acifluorfen | nih.gov |

Table 2: Molecular Interactions of Specific Inhibitors with the PPOX Active Site

| Inhibitor | PPOX Source | Key Interacting Residues | Type of Interaction(s) | Source(s) |

|---|---|---|---|---|

| Phenyl-pyrazol inhibitor (INH) | Nicotiana tabacum (tobacco) | Arg98, Leu356, Leu372, Phe392 | Ionic, Hydrophobic | embopress.orgresearchgate.net |

| Acifluorfen | Myxococcus xanthus | Arg95, Ala170, Phe329 | Electrostatic, Aromatic, Water-mediated | nih.gov |

| Acifluorfen | Human | Arg97, Phe331, L334, M368 | Not specified in detail | rcsb.orgplos.org |

| 4-chloro-2-pentenamides | Not specified | General hydrophobic residues | Hydrophobic | scielo.br |

Advanced Research Methodologies and Analytical Approaches

Spectroscopic Techniques for Metabolite Analysis

Spectroscopy is a cornerstone in porphyrin research, providing detailed insights into the electronic and structural properties of these molecules.

Fluorescence spectroscopy is a highly sensitive technique used to study Protoporphyrin IX (PpIX), the oxidized derivative of protoporphyrinogen (B1215707). nih.gov PpIX possesses inherent fluorescence properties due to the extensive delocalization of π-electrons across its conjugated double-bond system. nih.gov This characteristic is exploited to differentiate between cancerous and healthy tissues, as many endogenous fluorophores, including porphyrins, exhibit unique excitation and emission spectra. nih.govspiedigitallibrary.org

Typically, blue light is used for excitation, which generates a strong fluorescence signal. spiedigitallibrary.org However, this wavelength is highly absorbed by hemoglobin. spiedigitallibrary.org Excitation in the red wavelength region, while resulting in a less intense signal, allows for deeper tissue penetration by avoiding blood absorption. spiedigitallibrary.org The fluorescence emission spectrum of PpIX generally shows two characteristic peaks. spiedigitallibrary.org The exact position and intensity of these peaks can be influenced by the local environment, such as pH and the presence of surfactants. spiedigitallibrary.orgacs.org For instance, in an aqueous solution at a pH of 0.7, PpIX exhibits emission bands at 608 nm and 668 nm, while at a pH of 10.4, these bands shift to 626 nm and 691 nm. acs.org The presence of surfactants like Tween-20 can also cause a red-shift in the emission peaks. spiedigitallibrary.org

The study of PpIX in tissue-simulating phantoms is crucial for validating biomedical devices and understanding how light scattering and absorption within biological tissues can distort the emitted fluorescence signal. nih.govspiedigitallibrary.org

| Parameter | Value/Range | Conditions | Source |

| Excitation Wavelengths | Blue light (e.g., 405 nm, 415 nm) | High fluorescence efficiency | nih.govspiedigitallibrary.org |

| Red light | Deeper tissue penetration | spiedigitallibrary.org | |

| Emission Peaks (No Surfactant) | ~622 nm, ~684 nm | PBS buffer | spiedigitallibrary.org |

| Emission Peaks (With Surfactant) | ~630 nm, ~700 nm | PBS buffer with Tween 20 | nih.gov |

| Emission Peaks (pH Dependent) | 608 nm, 668 nm | Aqueous solution, pH 0.7 | acs.org |

| 626 nm, 691 nm | Aqueous solution, pH 10.4 | acs.org | |

| Quantum Yield | 0.06 | In chloroform (B151607) (for PpIX dimethyl ester) | omlc.org |

Absorption spectroscopy is fundamental to understanding the electronic transitions in porphyrins and monitoring processes like photobleaching. Protoporphyrin IX is known to undergo photodegradation, or photobleaching, through a photo-oxidation process, particularly when used as a photosensitizer in photodynamic therapy (PDT). nih.gov This process is dependent on the presence of oxygen. nih.gov

When PpIX is exposed to light, it can be degraded, leading to the formation of photoproducts. nih.gov One such product, photoprotoporphyrin (Ppp), has a characteristic absorption band around 670 nm. nih.govspiedigitallibrary.org Studies have confirmed that in the absence of oxygen, this photoproduct does not form, and photobleaching does not occur. nih.gov The rate of photobleaching and the types of photoproducts formed can be influenced by the irradiation wavelength and fluence rate. osaka-u.ac.jp For example, irradiation at 635 nm predominantly yields Ppp, whereas irradiation at 405 nm can produce other photoproducts. osaka-u.ac.jpmdpi.com The formation of these photoproducts can be monitored by observing changes in the absorption spectrum over time. osaka-u.ac.jp

| Compound | Key Absorption Bands | Notes | Source |

| Protoporphyrin IX (PpIX) | Soret band (~407-417 nm), Q-bands (500-700 nm) | Intense Soret band, weaker Q-bands | omlc.orgresearchgate.net |

| Photoprotoporphyrin (Ppp) | ~670 nm | A chlorin-type photoproduct of PpIX | nih.govspiedigitallibrary.org |

| Other Photoproducts | 448 nm, 560 nm, 615 nm, 668 nm | Formed during PpIX irradiation | osaka-u.ac.jp |

Since the first reported NMR spectrum of a porphyrin in 1959, Nuclear Magnetic Resonance (NMR) spectroscopy has become an indispensable tool for elucidating the structure and dynamics of porphyrins and their derivatives. wiley.commdpi.comresearchgate.net A key feature in the ¹H NMR spectra of porphyrins is the effect of the diamagnetic ring current of the 18 π-electron system. mdpi.comulisboa.pt This ring current strongly deshields the protons on the periphery of the macrocycle (meso and β-protons) while strongly shielding the protons located inside the ring (NH protons). mdpi.comulisboa.pt

NMR is used to study a wide range of phenomena, including:

Structural Elucidation: Confirming the synthesis of new porphyrin analogues. ulisboa.pt

Dynamic Processes: Investigating processes such as the rapid exchange of the inner N-H protons. ulisboa.pt

Macromolecular Interactions: Monitoring the interactions of porphyrins with proteins and other macromolecules. mdpi.com

Paramagnetic Systems: Studying metalloporphyrins, where the paramagnetic metal center can provide additional structural information through its effect on proton relaxation times. rsc.org While signals for protons close to a paramagnetic center like copper(II) are often broadened beyond detection, those further away remain resolved, and changes in their relaxation rates can be used to determine distances. rsc.org

Heteronuclear NMR, which observes nuclei other than protons (e.g., ¹³C, ¹⁵N, ¹⁹F), also provides valuable structural data. wiley.commdpi.com

| NMR Feature | Typical Chemical Shift (ppm) | Description | Source |

| Inner N-H Protons | Highly shielded (negative values, e.g., -2 to -4 ppm) | Located inside the aromatic ring current | mdpi.comulisboa.pt |

| Peripheral Protons (β-pyrrole) | Deshielded (~8.5-10.0 ppm) | Located on the edge of the aromatic ring current | ulisboa.ptrsc.org |

| Peripheral Protons (meso) | Deshielded (~9.5-10.5 ppm) | Located on the edge of the aromatic ring current | mdpi.com |

| Aromatic Phenyl Protons | Deshielded (~7.8-8.2 ppm) | Influenced by the ring current | ulisboa.ptrsc.org |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to study chemical species that have unpaired electrons. In porphyrin research, EPR is crucial for characterizing paramagnetic states, such as the photoexcited triplet states of porphyrins and metalloporphyrins containing paramagnetic metal ions (e.g., copper(II)). nih.govrsc.org

Transient EPR spectroscopy is particularly useful for investigating the short-lived photoexcited triplet states of porphyrins. nih.govtandfonline.com These studies provide information on the zero-field splitting (ZFS) parameters (D and E), which are sensitive to the electronic structure and the spatial distribution of the spin density. nih.gov This allows researchers to quantify spin delocalization within porphyrin architectures. nih.gov

In the context of metalloporphyrins, EPR can be used to:

Study Molecular Geometry: The anisotropic EPR spectra of copper(II) porphyrins can reveal the orientation of the porphyrin molecules within a larger assembly, such as a cast bilayer. ru.nl

Investigate Metal-Ligand Interactions: Pulsed EPR techniques like ENDOR and HYSCORE are highly sensitive to the weak interactions between the central metal ion and ligand nuclei, providing precise details about the coordination environment. rsc.org

Measure Distances: Techniques like Double Electron Electron Resonance (DEER) can measure the distances between paramagnetic centers in multi-porphyrin systems over a range of several nanometers. rsc.org

| EPR Application | Information Gained | Porphyrin System Example | Source |

| Transient EPR | Zero-field splitting (D, E), spin polarization, g-tensor anisotropy | Photoexcited triplet states of acceptor porphyrins | nih.gov |

| Pulsed EPR (ENDOR/HYSCORE) | Metal-ligand hyperfine couplings | Copper(II) porphyrin nanorings with nitrogen ligands | rsc.org |

| DEER Spectroscopy | Inter-spin distances (2.5-5 nm) | Dinuclear copper porphyrin nanorings | rsc.org |

| Continuous Wave EPR | Molecular orientation and aggregation | Copper(II) tetraarylporphyrins in bilayers | ru.nl |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Porphyrin Research

Genetic and Molecular Biology Techniques

Genetic and molecular biology techniques are essential for diagnosing inherited disorders of the heme synthesis pathway, known as porphyrias, and for understanding their molecular basis. These disorders are caused by mutations in the genes encoding the enzymes of this pathway.

The definitive diagnosis of porphyrias relies on identifying pathogenic variants in the causative genes. nih.gov Molecular diagnostic approaches have evolved from targeted assays to comprehensive gene sequencing.

Initial methods often involved amplifying a specific gene region using the Polymerase Chain Reaction (PCR) , followed by techniques like Restriction Fragment Length Polymorphism (RFLP) analysis. uct.ac.za In RFLP, restriction enzymes are used to cut the DNA at specific sequences. If a mutation alters a recognition site, the cutting pattern changes, which can be visualized using gel electrophoresis. uct.ac.za

Currently, direct gene sequencing is the gold standard. researchgate.netSanger sequencing has long been used to determine the precise order of nucleotides in a DNA segment, allowing for the direct identification of mutations, such as single base substitutions. uct.ac.za

More recently, Next-Generation Sequencing (NGS) has enabled the simultaneous analysis of multiple genes. nih.govmayocliniclabs.com NGS panels have been designed to cover the coding regions of all genes known to be associated with the acute porphyrias, such as HMBS, CPOX, and PPOX. nih.gov This high-throughput approach is highly sensitive for detecting single nucleotide variants and small insertions/deletions. mayocliniclabs.com Furthermore, gene dosage analysis using quantitative PCR can be employed to detect large deletions that might be missed by sequencing alone. researchgate.net

| Porphyria Type | Associated Gene | Function of Encoded Enzyme | Source |

| Acute Intermittent Porphyria (AIP) | HMBS | Hydroxymethylbilane synthase | nih.govresearchgate.net |

| Hereditary Coproporphyria (HCP) | CPOX | Coproporphyrinogen oxidase | nih.govresearchgate.net |

| Variegate Porphyria (VP) | PPOX | Protoporphyrinogen oxidase | nih.govresearchgate.net |

| ALAD Porphyria | ALAD | Aminolevulinate dehydratase | mayocliniclabs.com |

| Congenital Erythropoietic Porphyria | UROS | Uroporphyrinogen III synthase | mayocliniclabs.com |

| Erythropoietic Protoporphyria | FECH | Ferrochelatase | mayocliniclabs.com |

| X-Linked Protoporphyria | ALAS2 | Aminolevulinate synthase 2 | mayocliniclabs.com |

| Porphyria Cutanea Tarda | UROD | Uroporphyrinogen decarboxylase | mayocliniclabs.com |

Functional Complementation Studies

Functional complementation assays have been a cornerstone in identifying and characterizing PPOX genes and understanding the impact of specific mutations. These studies typically involve using a host organism, such as Escherichia coli or yeast, that lacks a functional PPOX gene. nih.govnih.govnih.gov This deficiency renders the organism unable to synthesize heme, a vital molecule, leading to auxotrophy (a requirement for a specific nutrient for growth). oup.com

The core principle of functional complementation is to introduce a functional PPOX gene from another organism into the deficient host. If the introduced gene is functional, it will "complement" the genetic defect, restoring the host's ability to produce heme and grow on a minimal medium. This technique has been instrumental in:

Identifying new PPOX genes: Researchers have successfully identified novel PPOX genes, such as hemJ, in bacteria by complementing an Acinetobacter baylyi strain lacking known PPOX enzymes. nih.gov

Validating gene function: The function of a putative PPOX gene can be confirmed by its ability to rescue a PPOX-deficient mutant. nih.gov For instance, the human PPOX gene was cloned by complementing an E. coli mutant. oup.com

Assessing the impact of mutations: Site-directed mutagenesis can be used to introduce specific mutations into the PPOX gene. The effect of these mutations on enzyme activity can then be assessed by the degree of complementation. Studies on variegate porphyria have used this method to demonstrate that disease-associated missense mutations significantly impair or abolish PPOX activity. nih.govresearchgate.net For example, a study of 22 missense mutations associated with variegate porphyria found that ten of the mutants had no detectable PPOX activity, while the remaining twelve had activities ranging from less than 1% to 9.2% of the wild-type enzyme. nih.gov

Table 1: Examples of Functional Complementation Studies on PPOX

| Organism Providing PPOX Gene | Host Organism for Complementation | Key Finding | Reference |

|---|---|---|---|

| Human | Escherichia coli SAS38X (PPOX-deficient) | Investigated the effects of 22 disease-associated missense mutations on enzyme activity. | nih.gov |

| Acinetobacter baylyi ADP1 | Acinetobacter baylyi ACN1054 (hemJ deletion mutant) | Identified COG1981 (hemJ) as a new family of protoporphyrinogen oxidases. | nih.gov |

| Yeast (Saccharomyces cerevisiae) | hem14-1 mutant (PPOX-deficient) | Isolated the HEM14 gene encoding yeast PPOX. | nih.gov |

| Arabidopsis thaliana | ppo1 mutant | Demonstrated that PPO2 can partially complement the loss of PPO1, revealing spatial separation within plastids. | oup.com |

Enzyme Kinetic and Inhibition Assays

Enzyme kinetic and inhibition assays are fundamental for characterizing the catalytic activity of PPOX and for screening and evaluating potential inhibitors. These assays typically measure the rate of formation of protoporphyrin IX from protoporphyrinogen IX. tandfonline.comacs.org A common method involves a continuous fluorometric assay, where the production of the fluorescent protoporphyrin IX is monitored over time. plos.org

Kinetic studies provide crucial parameters such as the Michaelis constant (Km), which indicates the substrate concentration at which the enzyme reaches half of its maximum velocity, and the catalytic constant (kcat), which represents the turnover number. Inhibition assays are used to determine the potency of inhibitors, often expressed as the half-maximal inhibitory concentration (IC50), the concentration of an inhibitor that reduces enzyme activity by 50%. mdpi.com

These assays have revealed different modes of inhibition for various compounds. For example, diphenyl ether herbicides have been shown to exhibit competitive inhibition with respect to the substrate, protoporphyrinogen IX, in plant and mammalian PPOX. nih.govportlandpress.com In contrast, a mixed-competitive inhibition pattern was observed for the same inhibitors with yeast PPOX. nih.govportlandpress.com

Table 2: Kinetic and Inhibition Parameters for Protoporphyrinogen Oxidase

| Enzyme Source | Inhibitor | Inhibition Type | IC50 / Ki | Reference |

|---|---|---|---|---|

| Human | Fomesafen | Not specified | 110 nM | mdpi.com |

| Human | Oxyfluorfen | Not specified | >100 µM | mdpi.com |

| Human | Saflufenacil | Not specified | >100 µM | mdpi.com |

| Maize etiochloroplastic membranes | Acifluorfen-methyl | Competitive | Not specified | nih.gov |

| Yeast mitochondria | Acifluorfen (B165780) | Mixed-competitive | Not specified | nih.gov |

| Yeast | Diphenyleneiodonium (DPI) | Competitive with O2 | Ki* = 4.1 x 10-9 M | acs.org |

Computational and Structural Biology Approaches

Molecular Docking and Dynamics Simulations in Enzyme-Inhibitor Interactions

Computational methods like molecular docking and molecular dynamics (MD) simulations have become indispensable tools for understanding the interactions between PPOX and its inhibitors at an atomic level. arabjchem.orgtandfonline.com

Molecular docking predicts the preferred orientation of a ligand (inhibitor or substrate) when bound to a protein to form a stable complex. plos.org This technique is widely used in virtual screening to identify potential new inhibitors from large chemical databases. arabjchem.org For instance, docking studies have been used to simulate the binding of various conformers of protoporphyrinogen IX to PPOX to understand substrate recognition. plos.orguky.edu

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the enzyme-ligand complex over time. researchgate.net These simulations can assess the stability of the binding and identify key amino acid residues involved in the interaction. arabjchem.org MD simulations have been employed to evaluate the stability of PPOX in complex with newly designed inhibitors, corroborating findings from docking studies. tandfonline.com These simulations have revealed the importance of specific residues, such as Arg59, Arg97, and Gly332, as well as the FAD cofactor, in inhibitor binding. arabjchem.org

Table 3: Key Amino Acid Residues in PPOX-Inhibitor Interactions Identified Through Computational Studies

| PPOX Source | Method | Key Interacting Residues | Reference |

|---|---|---|---|

| Human | Molecular Docking and MD Simulation | R59, R97, G159, G332, FAD moiety | arabjchem.org |

| Human | Molecular Docking | R59, R62, R97, F169, F331, G332, I419, FAD moiety | arabjchem.org |

| Tobacco | MD Simulation and PMF Calculation | R98, S235, G175, S474, T70, S72, R233 | plos.orgplos.org |

Protein Crystallography of PPOX and Related Enzymes

Protein crystallography has provided high-resolution, three-dimensional structures of PPOX, offering invaluable insights into its architecture and catalytic mechanism. nih.govnih.gov The crystal structure of mitochondrial PPOX from tobacco, for example, was solved at a 2.9 Å resolution, revealing a dimeric protein with each monomer comprising three domains: an FAD-binding domain, a substrate-binding domain, and a membrane-binding domain. nih.govembopress.orgresearchgate.net

Understanding the active site: The structures reveal a narrow, hydrophobic active site cavity located beneath the FAD cofactor, providing a framework for understanding substrate and inhibitor binding. nih.govembopress.org

Explaining inhibitor specificity: Co-crystallization with inhibitors has elucidated how these molecules fit into the active site and interact with specific amino acid residues. nih.gov

Interpreting disease-causing mutations: The structural information helps to rationalize the effects of mutations that cause variegate porphyria by showing how they might disrupt protein structure, stability, or function. nih.govrcsb.org

Table 4: Crystallographic Data for Protoporphyrinogen Oxidase

| PDB ID | Organism | Resolution (Å) | Ligand(s) | Reference |

|---|---|---|---|---|

| 3NKS | Human | Not explicitly stated in provided text | Not explicitly stated in provided text | arabjchem.org |

| 2IVD | Myxococcus xanthus | 2.30 | Acifluorfen | rcsb.org |

| Not specified | Nicotiana tabacum (tobacco) | 2.9 | Phenyl-pyrazol inhibitor | nih.govembopress.org |

Derivatives and Analogs of Protoporphyrin Ix in Research

Metalloporphyrin Derivatives in Mechanistic and Functional Studies

The ability of the protoporphyrin IX macrocycle to chelate different metal ions has been exploited to create tools for studying enzyme function. nih.gov By replacing the central iron atom with other metals, researchers can modulate the molecule's properties and its interactions with enzymes.

Zinc Protoporphyrin IX (ZnPP) is a naturally occurring metalloporphyrin that has garnered significant interest. kosfaj.org Its formation can occur through several mechanisms, including enzymatic and non-enzymatic pathways. In certain biological contexts, such as in some nitrite-free dry-cured meat products, the enzyme ferrochelatase can insert zinc into protoporphyrin IX, leading to the formation of ZnPP. kosfaj.orgmdpi.com This process is influenced by factors like pH, temperature, and oxygen levels. kosfaj.orgkosfaj.org The study of ZnPP formation has provided insights into the flexibility of enzyme active sites and the factors that can influence metal ion selection. mdpi.comnih.gov

Tin Protoporphyrin IX (SnPP) serves as a potent competitive inhibitor of heme oxygenase, the enzyme responsible for heme degradation. echelon-inc.comnih.gov By binding to the active site of heme oxygenase, SnPP blocks the breakdown of heme to biliverdin. echelon-inc.comscbt.com This inhibitory action has made SnPP a valuable tool for studying the physiological roles of heme oxygenase and the consequences of its inhibition. echelon-inc.comdrugbank.com Research using SnPP has contributed to our understanding of conditions associated with heme metabolism, such as neonatal hyperbilirubinemia. nih.gov

| Derivative | Mechanism of Action | Key Research Application | References |

|---|---|---|---|

| Zinc Protoporphyrin IX (ZnPP) | Formation via enzymatic (ferrochelatase) or non-enzymatic pathways. | Studying enzyme promiscuity and factors influencing metal ion insertion. | kosfaj.orgmdpi.comnih.govkoreascience.kr |

| Tin Protoporphyrin IX (SnPP) | Competitive inhibitor of heme oxygenase. | Investigating the role of heme oxygenase in heme degradation and related physiological processes. | echelon-inc.comnih.govscbt.comdrugbank.com |

Synthetic Analogs for Enzyme Interaction and Pathway Modulation Studies

In addition to metalloporphyrin derivatives, synthetic analogs of protoporphyrin IX have been designed to probe enzyme-substrate interactions and to modulate the activity of the heme biosynthetic pathway. These analogs often feature modifications to the porphyrin side chains or the core structure.

Phenoxypyridine-2-pyrrolidinone derivatives have been synthesized and investigated as inhibitors of protoporphyrinogen (B1215707) oxidase (PPO), the enzyme that converts protoporphyrinogen IX to protoporphyrin IX. sci-hub.senih.gov These compounds are designed to mimic the substrate and bind to the active site of PPO, thereby blocking its function. nih.gov By studying the structure-activity relationships of these derivatives, researchers can gain insights into the binding requirements of the PPO active site. sci-hub.seresearchgate.net This knowledge is valuable for the rational design of new and more potent PPO inhibitors, which have applications as herbicides. sci-hub.senih.govresearchgate.net

Thiazole (B1198619) phenoxypyridine derivatives represent another class of synthetic analogs developed to interact with enzymes in the tetrapyrrole biosynthesis pathway. nih.govsemanticscholar.org These compounds have been explored for their potential to modulate the pathway and have shown promise in protecting plants from the phytotoxic effects of certain herbicides that target PPO. nih.govsemanticscholar.org By competing with the herbicide for binding to the enzyme, these safeners can mitigate the inhibitory effects and allow for the selective use of herbicides in agriculture. nih.govsemanticscholar.org Molecular docking studies have been employed to understand how these thiazole derivatives interact with the PPO active site. semanticscholar.org

| Analog Class | Target Enzyme | Research Application | References |

|---|---|---|---|

| Phenoxypyridine-2-pyrrolidinone derivatives | Protoporphyrinogen Oxidase (PPO) | Studying enzyme-inhibitor interactions and development of herbicides. | sci-hub.senih.govresearchgate.net |

| Thiazole phenoxypyridine derivatives | Protoporphyrinogen Oxidase (PPO) | Modulating pathway activity and developing herbicide safeners. | nih.govsemanticscholar.orgresearchgate.netresearchgate.net |

Historical Trajectory and Future Research Directions

Evolution of Understanding Protoporphyrinogen (B1215707) IX Biochemistry and Pathway Elucidation

The journey to understanding Protoporphyrinogen IX (PPIX) and its central role in heme biosynthesis has been a long and intricate process, built upon decades of scientific inquiry. Early observations in the 19th century linked the characteristic reddish-purple color of urine in certain medical conditions to pigments that were later identified as porphyrins. porphyriafoundation.orgnih.gov The term 'porphyrin' itself is derived from the Greek word for purple. porphyriafoundation.org Foundational work by scientists like Felix Hoppe-Seyler, who crystallized hematin (B1673048) and renamed the iron-free form "hematoporphyrin," laid the groundwork for the chemical understanding of these molecules. porphyriafoundation.org

The early 20th century saw significant strides with Hans Fischer receiving the Nobel Prize in 1930 for his research on the structure of porphyrins and the synthesis of hemin. nih.gov However, the complete elucidation of the heme biosynthetic pathway, a multi-step enzymatic process, occurred much later. After 1945, researchers began to piece together the sequence of enzymatic reactions that lead to the formation of heme. nih.gov This included the identification of key intermediates like 5-aminolevulinic acid (ALA) and the monopyrrole porphobilinogen (B132115) (PBG). nih.govasm.org

The pathway can be broadly divided into three stages: the formation of ALA, the synthesis of the first cyclic tetrapyrrole, uroporphyrinogen III, and finally, the conversion of uroporphyrinogen III to heme. nih.gov Protoporphyrinogen IX is a critical intermediate in this final stage. nih.govwikipedia.orgtaylorandfrancis.com It is formed from coproporphyrinogen III through the action of the enzyme coproporphyrinogen oxidase, which converts two of the four propionic acid side chains into vinyl groups. wikipedia.orgmdpi.comfrontierspecialtychemicals.com Subsequently, the enzyme protoporphyrinogen oxidase (PPOX) catalyzes the six-electron oxidation of protoporphyrinogen IX to form protoporphyrin IX, the direct precursor to heme. mdpi.comfrontierspecialtychemicals.comwikipedia.org

The understanding of this pathway was also advanced through the study of porphyrias, a group of genetic disorders caused by deficiencies in the enzymes of the heme biosynthetic pathway. nih.govnih.gov By identifying the specific enzyme defect in each type of porphyria, researchers could confirm the sequence of the pathway and the function of each enzyme. nih.govnih.gov For instance, variegate porphyria is caused by mutations in the PPOX gene, leading to a buildup of protoporphyrinogen IX and other precursors. wikipedia.org The development of animal models for these disorders has further enhanced our understanding of the genetic and molecular basis of heme synthesis. nih.gov

Table 1: Key Milestones in the Elucidation of the Heme Biosynthetic Pathway

| Year/Period | Discovery/Milestone | Significance |

| 1871 | Felix Hoppe-Seyler crystallizes hematin and renames the iron-free form "hematoporphyrin". porphyriafoundation.org | Established the basic chemical nature of porphyrins. |

| 1930 | Hans Fischer is awarded the Nobel Prize. nih.gov | Elucidated the fundamental structure of porphyrins. |

| Post-1945 | Elucidation of the heme biosynthetic pathway begins. nih.gov | The step-by-step enzymatic process of heme synthesis starts to be unraveled. |

| 1950s-1960s | Identification of 5-aminolevulinic acid (ALA) as the first committed precursor. asm.org | Pinpointed the starting point of the heme synthesis pathway. |

| 1990s-2000s | Identification of genetic mutations responsible for various porphyrias. nih.gov | Linked specific gene defects to enzymatic deficiencies in the heme pathway, confirming the roles of individual enzymes. |

Emerging Research Areas in Protoporphyrinogen IX Metabolism

Current research continues to uncover new layers of complexity in the regulation of protoporphyrinogen IX metabolism and its pathological consequences.

Novel Regulatory Mechanisms:

While the core enzymatic steps of heme synthesis are well-established, the intricate regulatory networks that control the flow of intermediates like protoporphyrinogen IX are an active area of investigation. It is now understood that the synthesis of heme is not a simple linear process but is influenced by a variety of factors, including the availability of substrates and cofactors, and the interaction of pathway enzymes with other cellular components. mdpi.comfrontiersin.org

Recent studies have highlighted the importance of mitochondrial homeostasis proteins in regulating heme synthesis. frontiersin.org The final steps of the pathway, including the conversion of coproporphyrinogen III to protoporphyrinogen IX and its subsequent oxidation, occur within the mitochondria. frontiersin.org The transport of these intermediates across the mitochondrial membranes is a critical control point. For example, the protein TMEM14C has been identified as essential for transporting protoporphyrinogen IX into the mitochondrial matrix. mdpi.com Further research is focused on understanding how the expression and activity of such transporters are regulated and how they are coordinated with the enzymatic steps of the pathway. frontiersin.org

The concept of a "metabolon," a transient structural-functional complex of sequential enzymes in a metabolic pathway, is also gaining traction in the context of heme synthesis. Evidence suggests that the enzymes of the heme pathway may form complexes to facilitate the efficient channeling of intermediates, including protoporphyrinogen IX. frontiersin.org Elucidating the structure and dynamics of these potential metabolons is a key area for future research.

Mechanisms of Phototoxicity:

A significant area of emerging research is the mechanism of phototoxicity associated with the accumulation of protoporphyrin IX, the oxidized product of protoporphyrinogen IX. In conditions like erythropoietic protoporphyria (EPP), deficient activity of ferrochelatase leads to the accumulation of protoporphyrin IX. nih.govnih.gov When exposed to light, this molecule becomes a potent photosensitizer, generating reactive oxygen species (ROS) that cause severe skin damage. nih.govnih.govresearchgate.netuvic.caexlibrisgroup.com

While the general principle of photosensitization is understood, the specific cellular and molecular targets of protoporphyrin IX-induced phototoxicity are still being investigated. Endothelial cells in the skin are thought to be a primary target, leading to the painful phototoxic reactions experienced by patients. nih.govnih.govuvic.caexlibrisgroup.com Researchers are exploring the precise signaling pathways activated by ROS in these cells and the downstream consequences that lead to inflammation and tissue damage. Understanding these mechanisms is crucial for developing more effective therapies to mitigate the debilitating symptoms of EPP. nih.govnih.gov

Methodological Advancements for Pathway Investigation

The study of protoporphyrinogen IX and its metabolic pathway is being revolutionized by cutting-edge technologies that allow for more detailed and high-throughput analysis.

Artificial Intelligence in Compound Discovery:

Artificial intelligence (AI) and machine learning are emerging as powerful tools for discovering new molecules that interact with the heme biosynthetic pathway, including inhibitors of PPOX. nih.govacs.orghokudai.ac.jp By analyzing large datasets of chemical structures and their biological activities, machine learning models can predict the potential of new compounds to act as inhibitors. nih.govacs.orgresearchgate.net This data-driven approach can significantly accelerate the initial stages of drug and herbicide discovery by prioritizing compounds for synthesis and testing. nih.govacs.orgresearchgate.net For instance, AI can be used to analyze structure-activity relationships, helping to design more potent and specific PPOX inhibitors. acs.org

Advanced Phenotyping and Screening:

High-throughput screening (HTS) methods are being developed to rapidly assess the activity of large libraries of compounds on enzymes of the heme pathway. mdpi.commdpi.comnih.govnih.gov These assays are often automated and can measure enzyme activity or the accumulation of intermediates like protoporphyrin IX in a miniaturized format. mdpi.comnih.gov For example, peroxidase-based assays can be adapted for HTS to screen for inhibitors of enzymes involved in porphyrin metabolism. mdpi.commdpi.com The development of multiplexed HTS assays allows for the simultaneous screening of inhibitors against multiple drug-metabolizing enzymes, providing a more comprehensive picture of a compound's selectivity. nih.gov

Furthermore, advances in phenotyping, including the use of longitudinal studies of patients with porphyrias, are providing a wealth of data on the natural history of these diseases and the factors that influence their severity. rarediseasesnetwork.org This information is invaluable for understanding the in vivo consequences of altered protoporphyrinogen IX metabolism and for designing more effective clinical trials for new therapies. rarediseasesnetwork.org

Strategic Development in PPOX Inhibitor Chemistry and Sustainable Use

Protoporphyrinogen oxidase (PPOX) is a well-established target for herbicides, and there is ongoing research to develop new inhibitors with improved properties and to ensure their sustainable use in agriculture. acs.orgacs.orgcambridge.orgresearchgate.net

Chemistry of PPOX Inhibitors:

PPOX inhibitors are a diverse class of chemicals, with several distinct structural families, including diphenyl ethers, N-phenyloxadiazolones, and N-phenyltriazolinones. acs.orgresearchgate.netresearchgate.net These inhibitors act by blocking the active site of the PPOX enzyme, leading to the accumulation of protoporphyrinogen IX. patsnap.comrsc.org This accumulated protoporphyrinogen IX then leaks from the plastid and is rapidly oxidized to protoporphyrin IX in the cytoplasm. In the presence of light, this protoporphyrin IX acts as a photosensitizer, leading to the rapid destruction of the plant cell. wikipedia.org

The strategic development of new PPOX inhibitors focuses on several key areas:

Novel Chemotypes: The discovery of new chemical scaffolds that can inhibit PPOX is a major goal. This can lead to herbicides with different modes of action at the molecular level, which can help to manage the development of weed resistance. acs.org

Improved Selectivity: Researchers are working to design inhibitors that are more selective for the PPOX enzyme in weeds compared to the enzyme in crops. This would allow for the use of these herbicides on a wider range of crops with less risk of crop injury. nih.gov

Biorational Design: The use of computer-aided molecular design and a deeper understanding of the PPOX enzyme structure are enabling a more "biorational" approach to inhibitor design. cambridge.org This involves designing molecules that are specifically tailored to fit the active site of the target enzyme, potentially leading to more potent and selective inhibitors. cambridge.org

Sustainable Use:

The long-term effectiveness of PPOX-inhibiting herbicides is threatened by the evolution of resistant weeds. cambridge.orgnih.gov Therefore, a key aspect of their strategic development is the promotion of sustainable use practices. This includes:

Herbicide Rotation: Rotating the use of PPOX inhibitors with herbicides that have different modes of action is a crucial strategy to slow the development of resistance. nih.gov